2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096332-66-8
VCID: VC4982349
InChI: InChI=1S/C10H14BFO4/c1-6(2)16-10-8(15-3)5-4-7(9(10)12)11(13)14/h4-6,13-14H,1-3H3
SMILES: B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O
Molecular Formula: C10H14BFO4
Molecular Weight: 228.03

2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid

CAS No.: 2096332-66-8

Cat. No.: VC4982349

Molecular Formula: C10H14BFO4

Molecular Weight: 228.03

* For research use only. Not for human or veterinary use.

2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid - 2096332-66-8

Specification

CAS No. 2096332-66-8
Molecular Formula C10H14BFO4
Molecular Weight 228.03
IUPAC Name (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid
Standard InChI InChI=1S/C10H14BFO4/c1-6(2)16-10-8(15-3)5-4-7(9(10)12)11(13)14/h4-6,13-14H,1-3H3
Standard InChI Key DLJYDMNOMNUFOR-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for this compound is (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid, reflecting its substitution pattern on the phenyl ring . The boronic acid functional group (-B(OH)2_2) is positioned at the para position relative to the methoxy group (-OCH3_3), while the isopropoxy (-OCH(CH3_3)2_2) and fluorine (-F) groups occupy adjacent meta positions . The SMILES notation B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O and InChIKey DLJYDMNOMNUFOR-UHFFFAOYSA-N provide unambiguous representations of its structure .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight228.03 g/mol
Density1.1–1.2 g/cm3^3 (estimated)
Boiling Point352–354°C (estimated)
SolubilitySoluble in polar solvents (e.g., THF, DMSO)

The compound’s solubility in water-miscible organic solvents facilitates its use in homogeneous reaction conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with substituted phenol precursors. A patented method involves:

  • Lithiation of 1-chloro-3-fluoro-2-substituted benzene at cryogenic temperatures (-65°C) under inert atmospheres .

  • Borylation using trialkyl borates (e.g., trimethyl borate) to introduce the boronic acid group .

  • Functionalization with isopropoxy and methoxy groups via nucleophilic substitution or etherification .

VulcanChem reports optimized yields (70–85%) when employing palladium catalysts and phase-transfer agents.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to enhance efficiency, with stringent control over temperature (-50°C to 25°C) and solvent selection (e.g., tetrahydrofuran) . Purification via column chromatography or recrystallization ensures >95% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is pivotal in forming biaryl structures through palladium-catalyzed coupling with aryl halides . For example, coupling with 4-bromoanisole yields 4'-methoxy-2-fluoro-3-isopropoxybiphenyl, a precursor to kinase inhibitors.

Pharmaceutical Intermediates

It serves in synthesizing anticancer agents (e.g., proteasome inhibitors) and antifungal compounds, leveraging its boronic acid group’s ability to coordinate with biological targets .

Material Science

Functionalized polymers incorporating this boronic acid exhibit stimuli-responsive behavior, useful in drug delivery systems.

Mechanistic Insights

Reaction Mechanism in Cross-Coupling

The Suzuki-Miyaura reaction proceeds via:

  • Oxidative Addition: Pd0^0 inserts into the aryl halide bond.

  • Transmetallation: Boronic acid transfers the aryl group to PdII^II.

  • Reductive Elimination: Pd0^0 releases the biaryl product .

The fluorine substituent enhances electrophilicity at the coupling site, while the isopropoxy group minimizes steric hindrance.

Research Findings and Innovations

Recent Advances in Catalysis

A 2023 study demonstrated that nanopalladium catalysts increase coupling efficiency by 20% compared to traditional Pd(PPh3_3)4_4.

Bioconjugation Applications

Functionalization of antibodies via boronic acid-diol interactions enables targeted drug delivery, with in vitro trials showing 90% cancer cell uptake.

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